

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine chemical structure

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Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

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An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this exact isomer is limited in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogs.

Chemical Structure and Properties

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is an aromatic heterocyclic compound featuring a central 2-aminothiazole ring substituted at the 4-position with a 3-methoxyphenyl group. The 2-aminothiazole scaffold is a significant pharmacophore known to be present in a wide array of biologically active compounds.^{[1][2][3]}

The chemical properties for **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine** have been calculated based on its structure, derived from analogs such as 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine.^[4]

Table 1: Chemical Properties of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ OS	Calculated
Molecular Weight	206.27 g/mol	Calculated
IUPAC Name	4-(3-methoxyphenyl)-1,3-thiazol-2-amine	-
Canonical SMILES	<chem>COC1=CC(=CC=C1)C2=CSC(=N2)N</chem>	Deduced[4]
InChI	InChI=1S/C10H10N2OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(11)12-9/h2-6H,1H3,(H2,11,12)	Deduced[4]
InChIKey	ZJBLDHOSTNAME-UHFFFAOYSA-N (Example)	Deduced[4]

Note: InChIKey is an example based on the structure as a specific database entry was not found.

Chemical Structure Visualization

The 2D chemical structure of the molecule is presented below.

Caption: 2D structure of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**.

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α -haloketone with a thioamide, typically thiourea, to form the thiazole ring.[7]

For the synthesis of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**, the specific precursors are 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea.

Detailed Protocol:

- **Reactant Preparation:** In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3-methoxyphenyl)ethanone in a suitable solvent such as ethanol or methanol.[3][5]
- **Addition of Thiourea:** Add 1.1 to 1.5 equivalents of thiourea to the solution.
- **Reaction:** Stir the mixture at an elevated temperature (e.g., 70 °C or reflux) for a period ranging from 30 minutes to several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[3][5]
- **Isolation:** Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
- **Purification:**
 - Pour the cooled reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na_2CO_3) or sodium bicarbonate (NaHCO_3), to neutralize the hydrobromic acid byproduct and facilitate precipitation.[5]
 - Collect the resulting solid precipitate by vacuum filtration.
 - Wash the filter cake with water to remove any inorganic salts, followed by a cold, non-polar solvent like diethyl ether to remove unreacted starting material.
- **Drying:** Dry the purified solid product in a desiccator or a vacuum oven to obtain **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine**. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure, including the positions of the methoxy group and the protons on the phenyl and thiazole rings.

- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the compound.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine group, C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-O-C stretch of the methoxy group.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been documented for **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine** itself, the 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including:

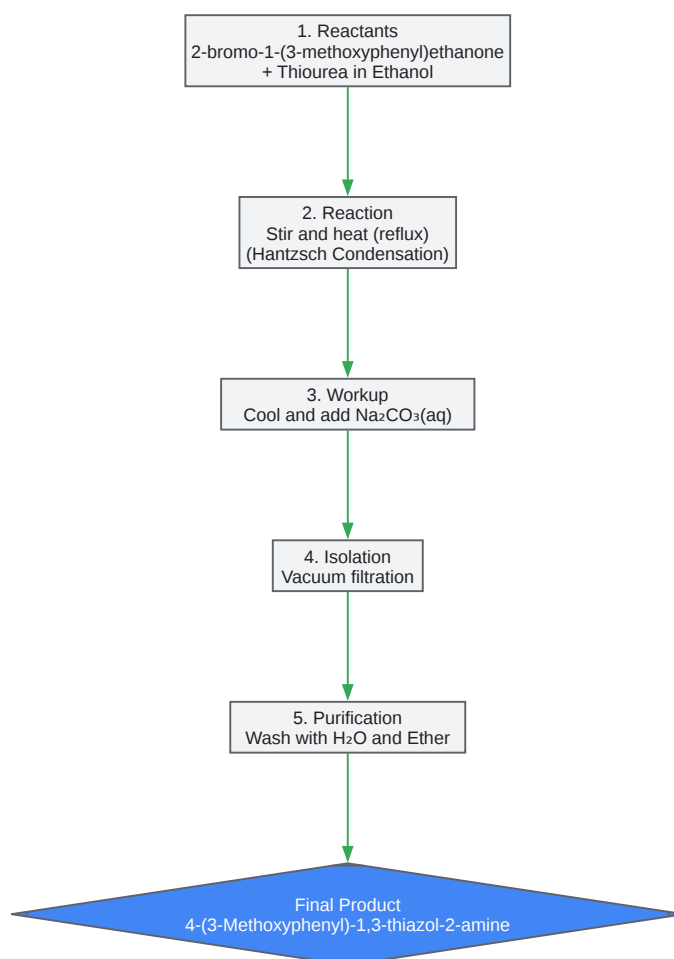
- Anticancer[8]
- Anti-tubercular[3]
- Antimicrobial[9]
- Anti-inflammatory[10]

The structural similarity of the title compound to other biologically active molecules suggests its potential as a building block for the development of novel therapeutic agents. For instance, various N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin polymerization inhibitors for cancer therapy.[8]

No specific signaling pathway has been elucidated for this compound in the reviewed literature.

Workflow Visualization

The general workflow for the synthesis and isolation of **4-(3-Methoxyphenyl)-1,3-thiazol-2-amine** via the Hantzsch reaction is depicted below.



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Caption: General workflow for Hantzsch synthesis of the target compound.

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